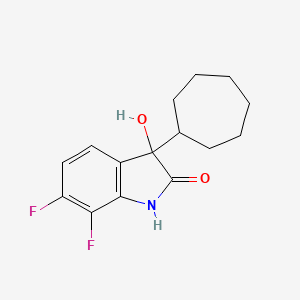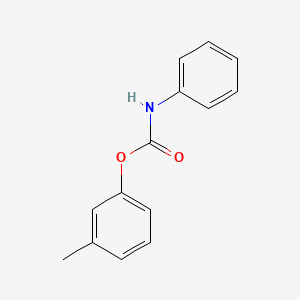
(3-methylphenyl) N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-methylphenyl) N-phenylcarbamate is an organic compound with the molecular formula C14H13NO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by a phenyl group and the nitrogen atom is bonded to a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methylphenyl) N-phenylcarbamate typically involves the reaction of phenyl isocyanate with 3-methylphenol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The general reaction scheme is as follows:
C6H5NCO+C6H4(CH3)OH→C6H5NHCOOC6H4(CH3)
The reaction is typically conducted in an inert solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as tertiary amines, can also be employed to accelerate the reaction rate. The product is then purified through distillation or recrystallization to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
(3-methylphenyl) N-phenylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, or halogens.
Major Products Formed
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Amines or other reduced derivatives.
Substitution: Nitro, sulfonyl, or halogenated aromatic compounds.
Scientific Research Applications
(3-methylphenyl) N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (3-methylphenyl) N-phenylcarbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Phenyl N-phenylcarbamate: Similar structure but lacks the methyl group on the phenyl ring.
(4-methylphenyl) N-phenylcarbamate: Similar structure but with the methyl group in the para position.
(2-methylphenyl) N-phenylcarbamate: Similar structure but with the methyl group in the ortho position.
Uniqueness
(3-methylphenyl) N-phenylcarbamate is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. The meta position of the methyl group can result in different steric and electronic effects compared to the ortho and para positions, leading to distinct properties and applications.
Properties
CAS No. |
33274-94-1 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(3-methylphenyl) N-phenylcarbamate |
InChI |
InChI=1S/C14H13NO2/c1-11-6-5-9-13(10-11)17-14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) |
InChI Key |
IUJLCICKONIXKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-5-Benzyl-2-phenyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14011345.png)
![2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]acetic acid](/img/structure/B14011348.png)
![Ethyl 4-[(5-amino-6-cyano-pyrazin-2-YL)methylamino]benzoate](/img/structure/B14011354.png)
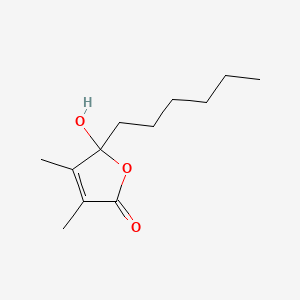
![2-Amino-5-[[1-(carboxymethylamino)-3-[2-(4-hydroxyanilino)-2-oxoethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14011359.png)
![(3aR,5R,6S,6aR)-5-(2,2-dibromoethenyl)-2,2-dimethyl-6-phenylmethoxy-5-(phenylmethoxymethyl)-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B14011360.png)

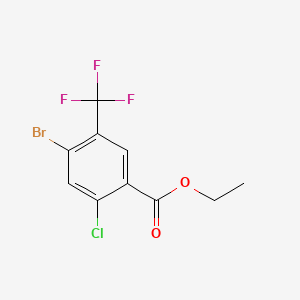
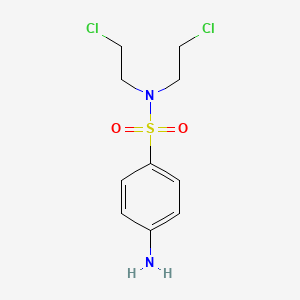

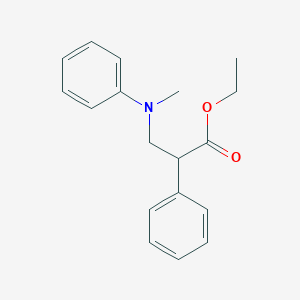
![Rel-(1R,5S,6r)-3-((tert-butyldimethylsilyl)oxy)bicyclo[3.1.0]hexan-6-amine](/img/structure/B14011402.png)
